molecular formula C14H14N2OS B11100625 4-[(E)-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylimino)methyl]phenol

4-[(E)-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylimino)methyl]phenol

Cat. No.: B11100625
M. Wt: 258.34 g/mol
InChI Key: WPCPFPOAZIPPRP-OQLLNIDSSA-N
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Description

4-[(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YLIMINO)METHYL]PHENOL is a complex organic compound with a unique structure that combines a benzothiazole ring with a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YLIMINO)METHYL]PHENOL typically involves the condensation of 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine with a suitable aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YLIMINO)METHYL]PHENOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YLIMINO)METHYL]PHENOL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a corrosion inhibitor

Mechanism of Action

The mechanism of action of 4-[(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YLIMINO)METHYL]PHENOL involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The benzothiazole ring is known to interact with metal ions, which can influence its activity as a corrosion inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YLIMINO)METHYL]PHENOL is unique due to its combination of a benzothiazole ring and a phenol group, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C14H14N2OS

Molecular Weight

258.34 g/mol

IUPAC Name

4-[(E)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yliminomethyl]phenol

InChI

InChI=1S/C14H14N2OS/c17-11-7-5-10(6-8-11)9-15-14-16-12-3-1-2-4-13(12)18-14/h5-9,17H,1-4H2/b15-9+

InChI Key

WPCPFPOAZIPPRP-OQLLNIDSSA-N

Isomeric SMILES

C1CCC2=C(C1)N=C(S2)/N=C/C3=CC=C(C=C3)O

Canonical SMILES

C1CCC2=C(C1)N=C(S2)N=CC3=CC=C(C=C3)O

Origin of Product

United States

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